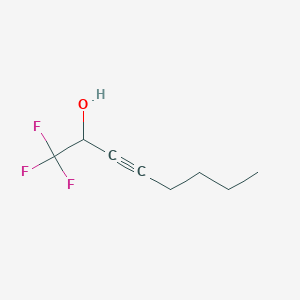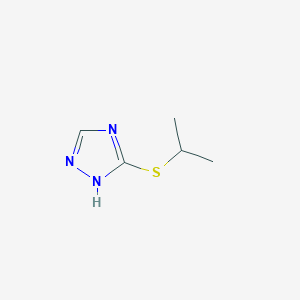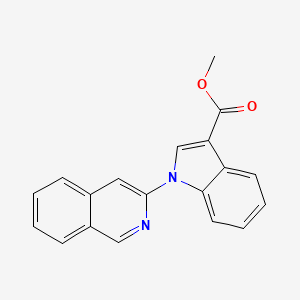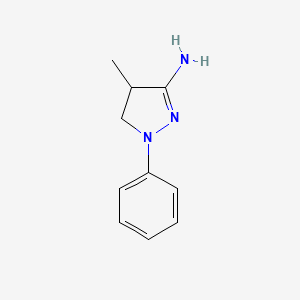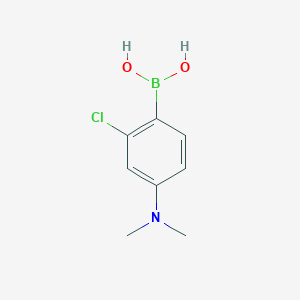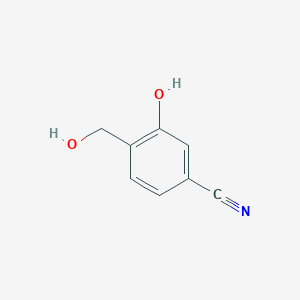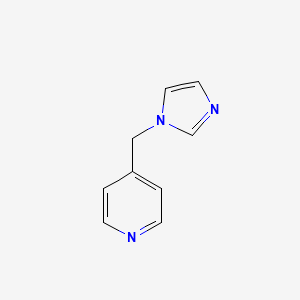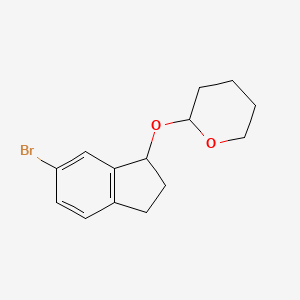
2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various natural products and synthetic compounds. This particular compound features a brominated indene moiety attached to the pyran ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydro-1H-indene and tetrahydro-2H-pyran.
Formation of the Ether Linkage: The key step involves the formation of an ether bond between the brominated indene and the pyran ring. This is usually achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyran reacts with the bromine atom of the indene under basic conditions.
Reaction Conditions: Common reagents for this reaction include bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include:
Optimization of Reaction Conditions: Scaling up the reaction while maintaining high yields and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Safety and Environmental Considerations: Ensuring that the synthesis process adheres to safety regulations and minimizes environmental impact.
化学反应分析
Types of Reactions
2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives.
科学研究应用
2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-:
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-:
Uniqueness
The uniqueness of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran lies in its specific combination of a brominated indene moiety and a pyran ring
属性
CAS 编号 |
174456-51-0 |
|---|---|
分子式 |
C14H17BrO2 |
分子量 |
297.19 g/mol |
IUPAC 名称 |
2-[(6-bromo-2,3-dihydro-1H-inden-1-yl)oxy]oxane |
InChI |
InChI=1S/C14H17BrO2/c15-11-6-4-10-5-7-13(12(10)9-11)17-14-3-1-2-8-16-14/h4,6,9,13-14H,1-3,5,7-8H2 |
InChI 键 |
DDNRTCUQYBRVNY-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2CCC3=C2C=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
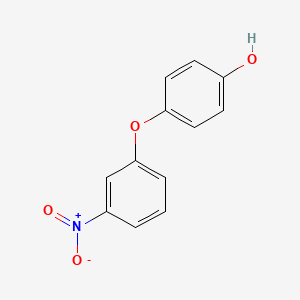
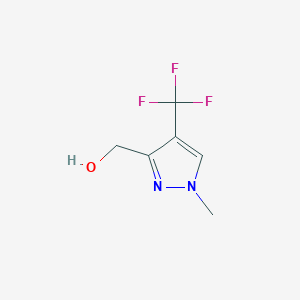
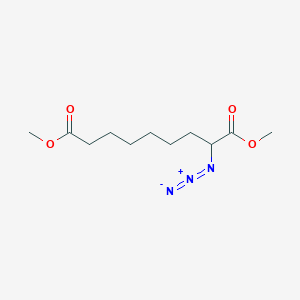
![tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8683329.png)
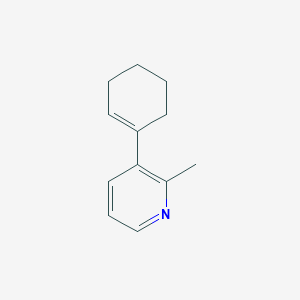
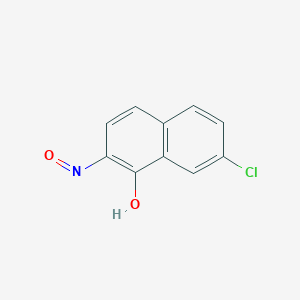
![5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8683353.png)
